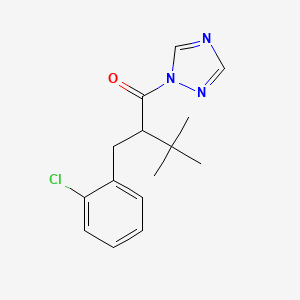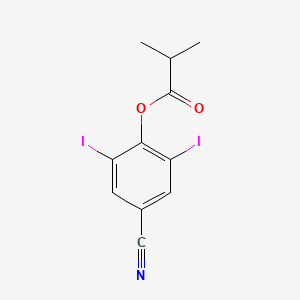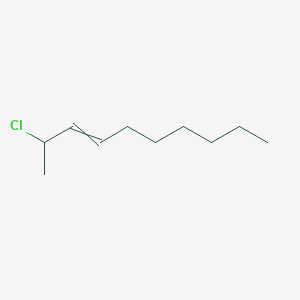
2-Chlorodec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorodec-3-ene: is an organic compound belonging to the class of alkenes, specifically a haloalkene It consists of a ten-carbon chain with a chlorine atom attached to the second carbon and a double bond between the third and fourth carbons
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorodec-3-ene can be synthesized through several methods. One common approach involves the chlorination of dec-3-ene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 2-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) to form alcohols or ethers, respectively.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine, Br₂) or hydrogen halides (e.g., hydrogen chloride, HCl) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Major Products Formed:
Substitution: Alcohols, ethers.
Addition: Dihalides, haloalkanes.
Oxidation: Diols, ketones, carboxylic acids.
科学的研究の応用
2-Chlorodec-3-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through selective chlorination or alkylation reactions.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 2-chlorodec-3-ene depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new bond and the release of chloride ion (Cl⁻).
Addition Reactions: The double bond reacts with an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile to form the final addition product.
Oxidation Reactions: The double bond is oxidized to form a diol or other oxygenated product through the addition of oxygen atoms from the oxidizing agent.
類似化合物との比較
2-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and selectivity due to the different halogen.
2-Iododec-3-ene: Contains an iodine atom instead of chlorine. Iodine is more reactive in substitution reactions compared to chlorine.
2-Chlorodec-2-ene: The double bond is between the second and third carbons, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: 2-Chlorodec-3-ene is unique due to its specific position of the chlorine atom and the double bond, which influences its reactivity and the types of products formed in chemical reactions. Its selective reactivity makes it a valuable compound for targeted synthetic applications.
特性
CAS番号 |
113525-06-7 |
|---|---|
分子式 |
C10H19Cl |
分子量 |
174.71 g/mol |
IUPAC名 |
2-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-3-4-5-6-7-8-9-10(2)11/h8-10H,3-7H2,1-2H3 |
InChIキー |
DNFOGEQIMJQCPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
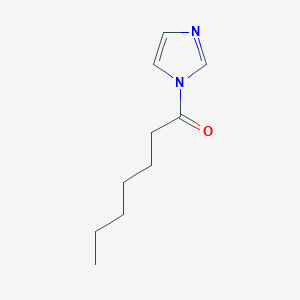
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
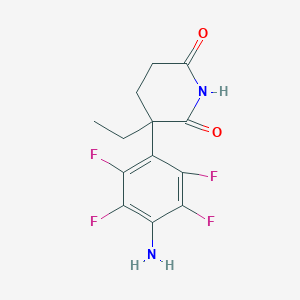
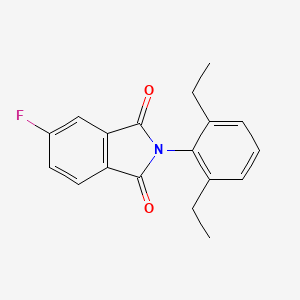
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
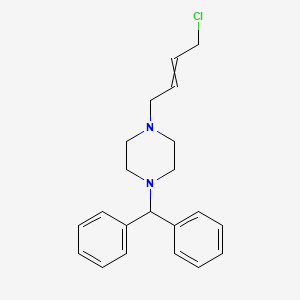

![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
